2-acetamido-N-benzyl-3-phenylpropanamide
Description
Chemical Structure and Classification within Organic Amides
2-acetamido-N-benzyl-3-phenylpropanamide is an organic compound characterized by a central propanamide backbone. nih.gov Its structure is derived from the amino acid phenylalanine, featuring a phenyl group attached to the third carbon of the propane (B168953) chain. An acetamido group (-NHCOCH₃) is located at the second carbon (the alpha-carbon), and a benzyl (B1604629) group (-CH₂C₆H₅) is attached to the nitrogen atom of the primary amide, making it an N-substituted amide. nih.gov
The compound can be classified in several ways:
Organic Amide: It contains the characteristic amide functional group (-C(=O)N-). Specifically, it is a carboxamide. wikipedia.org
Propanamide Derivative: Its core is a three-carbon chain with an amide group, the defining feature of a propanamide. ontosight.aiwikipedia.org
N-acyl-alpha-amino acid derivative: It is formally derived from the amino acid DL-phenylalanine, where the amino group is acetylated and the carboxylic acid is converted to an N-benzylamide. This places it within the broad and biologically significant class of N-acyl amino acids (NAAAs). nih.govmdpi.comnih.gov
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₁₈H₂₀N₂O₂ nih.gov |
| Molecular Weight | 296.4 g/mol nih.gov |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 nih.gov |
| InChIKey | KUGGJEUAXSJKHK-UHFFFAOYSA-N nih.gov |
Historical Context of Related Amide and Propanamide Chemical Entity Investigations
The study of amides is foundational to organic chemistry. A pivotal moment in the history of the field was the synthesis of urea, a simple amide, by Friedrich Wöhler in 1828, which demonstrated that organic compounds could be created from inorganic precursors. This discovery challenged the prevailing theory of vitalism and opened the door to the systematic synthesis of organic molecules.
The development of methods for forming the robust amide bond has been a central theme in synthetic chemistry. Early and still common methods include the acylation of amines using reactive carboxylic acid derivatives like acyl chlorides, a reaction often referred to as the Schotten-Baumann reaction. fishersci.co.ukresearchgate.net Over the decades, the pursuit of milder and more efficient conditions led to the development of numerous peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation directly from carboxylic acids and amines under gentle conditions. fishersci.co.ukmasterorganicchemistry.com
Investigations into specific classes like propanamides and N-acyl amino acids have also been fruitful. Propanamide derivatives have been explored for a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The broader family of N-acyl amino acids, to which this compound belongs, has been recognized for a long time as being present in biological systems and has gained significant interest as a family of endogenous signaling lipids. mdpi.comnih.govwikipedia.org
General Academic Significance in Contemporary Synthetic Organic Chemistry and Mechanistic Studies
While specific research on this compound is limited, its structural motifs are highly relevant in modern chemical research. The amide bond is one of the most prevalent functional groups in pharmaceuticals and biologically active molecules, and the development of novel, efficient, and sustainable methods for its construction remains a high priority. researchgate.net
The propanamide scaffold is a key structural feature in various areas of medicinal chemistry. For instance, structurally related N-benzyl-2-acetamidopropionamide derivatives have been synthesized and evaluated for their potential anticonvulsant activities. These studies underscore the importance of the propanamide core as a template for developing new therapeutic agents.
Furthermore, the synthesis of related N-acyl amino acids is a topic of ongoing research, with a focus on biocatalytic and chemo-enzymatic methods. bohrium.comresearchgate.netnih.gov These approaches offer milder reaction conditions and are often more environmentally friendly than traditional chemical syntheses. Enzymes such as lipases and specialized adenylating enzymes are being explored for their ability to catalyze the formation of N-acyl amides with high selectivity. nih.govrsc.org The study of such synthetic routes contributes to the broader field of green chemistry and provides tools for accessing complex bioactive molecules.
Overview of Current Research Trajectories and Identified Gaps in the Scholarly Understanding of this compound
Current research in related fields is advancing on multiple fronts. In biology and pharmacology, there is a growing effort to understand the diverse roles of N-acyl amino acids as signaling molecules in physiological processes like inflammation, pain, and metabolic homeostasis. mdpi.comwikipedia.org The discovery that these compounds can interact with various molecular targets has spurred interest in their therapeutic potential. mdpi.com
In synthetic chemistry, the focus remains on improving the efficiency and sustainability of amide bond formation. organic-chemistry.org This includes the development of new catalysts and reagents, as well as the application of enzymatic and biocatalytic methods for creating N-acyl amino acid derivatives. bohrium.comresearchgate.net
The most significant gap in the literature is the near-total absence of dedicated research on this compound itself. While its structure is documented in chemical databases, there is a lack of published studies detailing its specific synthesis, physical properties, or potential biological activities. nih.gov A structurally similar compound, 2-acetamido-N-benzyl-3-hydroxypropanamide, has been identified as an impurity in the synthesis of the antiepileptic drug lacosamide. ontosight.ai This suggests a potential context for the subject compound's relevance, but its own properties remain uncharacterized. Future research could focus on developing an efficient synthesis for this compound, characterizing its physicochemical properties, and screening it for biological activity, given the known bioactivity of related propanamide and N-acyl amide structures.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-N-benzyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGJEUAXSJKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Acetamido N Benzyl 3 Phenylpropanamide and Its Structural Analogs
Retrosynthetic Analysis and Strategic Key Precursor Identification for 2-acetamido-N-benzyl-3-phenylpropanamide
Retrosynthetic analysis of this compound identifies the two amide bonds as the most logical points for disconnection. The primary disconnection breaks the bond between the phenylalanine carbonyl carbon and the benzylamine (B48309) nitrogen. This simplifies the target molecule into two key precursors: N-acetyl-phenylalanine and benzylamine.
A secondary disconnection can be performed on the N-acetyl-phenylalanine precursor, breaking the amide bond between the phenylalanine amino group and the acetyl carbonyl carbon. This further simplifies the synthesis down to the fundamental building blocks: L- or D-phenylalanine, an acetylating agent, and benzylamine. This two-step disconnection strategy forms the basis for the most common synthetic routes.
Therefore, the strategic key precursors are identified as:
Phenylalanine: This amino acid provides the core structure and the crucial stereocenter.
Benzylamine: This amine forms the N-benzyl amide portion of the final compound.
An Acetyl Source: Typically acetic anhydride (B1165640) or acetyl chloride, used to form the N-acetyl group.
The synthesis of the intermediate, N-acetyl-phenylalanine, is a critical step. It can be prepared from phenylalanine and an acetylating agent. google.com The choice of starting enantiomer of phenylalanine (L-, D-, or racemic DL-) is fundamental to the stereochemical outcome of the final product.
| Target Compound | Primary Disconnection Products | Secondary Disconnection Products |
| This compound | N-acetyl-phenylalanine + Benzylamine | Phenylalanine + Acetyl Source + Benzylamine |
Amide Bond Formation Techniques for this compound Synthesis
The formation of the amide bond between the carboxylic acid of N-acetyl-phenylalanine and the amine of benzylamine is the pivotal step in the synthesis. Various techniques have been developed to achieve this transformation efficiently.
Coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. youtube.com These reagents have evolved from simple carbodiimides to more sophisticated onium salts to improve yields and minimize side reactions, particularly racemization. bgu.ac.il
Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate carboxylic acids to form a highly reactive O-acylisourea intermediate. youtube.comfishersci.co.uk While effective, DCC suffers from the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. luxembourg-bio.combachem.com Furthermore, O-acylisoureas are highly activated and can be prone to causing racemization of the chiral center. fishersci.co.ukluxembourg-bio.com To mitigate this, additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used to form a more stable, less racemization-prone active ester intermediate. bachem.compeptide.com
Phosphonium Salts: This class of reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), incorporates the HOBt moiety into their structure. fishersci.co.ukluxembourg-bio.com They activate carboxylic acids to form OBt active esters directly. Phosphonium salts have the advantage of not forming guanidinium (B1211019) by-products, a potential side reaction with uronium-based reagents. luxembourg-bio.com However, the use of the original BOP reagent is limited due to the carcinogenicity of its hexamethylphosphoramide (B148902) (HMPA) byproduct. luxembourg-bio.com
Uronium-Based Reagents: Uronium or aminium salts are another major class of coupling reagents. Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.comfishersci.co.uk These reagents are highly efficient and lead to fast reaction times. luxembourg-bio.com However, they can react with the amine nucleophile to form an inactive guanidinium species, so the order of addition (pre-activation of the acid before adding the amine) is crucial. luxembourg-bio.compeptide.com Studies on the synthesis of a related compound using TBTU highlighted that the choice of base is critical in controlling racemization. nih.govmdpi.com
| Reagent Class | Examples | Mechanism of Action | Key Considerations |
| Carbodiimides | DCC, EDCI, DIC | Forms highly reactive O-acylisourea intermediate. fishersci.co.uk | Byproduct removal can be difficult (DCC); high risk of racemization without additives like HOBt. luxembourg-bio.combachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms OBt or OAt active esters directly. fishersci.co.uk | Avoids guanidinium side products; BOP produces a carcinogenic byproduct (HMPA). luxembourg-bio.com |
| Uronium Salts | HBTU, TBTU, HATU | Forms OBt or OAt active esters directly. fishersci.co.uk | Very fast and efficient; can form guanidinium byproducts if not pre-activated. luxembourg-bio.compeptide.com |
This strategy involves converting the carboxylic acid into a more reactive derivative prior to reaction with the amine.
Acid Chlorides: The carboxylic acid precursor can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.com The resulting acid chloride reacts readily with benzylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. walisongo.ac.id This method is effective but can have poor functional group compatibility. walisongo.ac.id
Anhydrides: N-acetyl-phenylalanine can be reacted with acetic anhydride to form a mixed anhydride, which then reacts with benzylamine. Alternatively, acetic anhydride itself can be used as the acetylating agent for phenylalanine in the presence of a base, directly forming one of the amide bonds. google.com Patents describing the synthesis of structural analogs frequently employ acetic anhydride for the acetylation step. google.com
Activated Esters: The carboxylic acid is converted into an ester with a good leaving group (e.g., p-nitrophenyl ester, N-hydroxysuccinimide ester). These stable, often crystalline intermediates can be isolated and then reacted with the amine under mild conditions to form the amide bond. This method is common in peptide synthesis for minimizing racemization.
While carboxylic acids and amines typically form a stable ammonium (B1175870) carboxylate salt, direct amide formation can be achieved under certain conditions, usually by removing the water byproduct. nih.govdur.ac.uk
Thermal Condensation: Heating the ammonium carboxylate salt to high temperatures can drive off water and form the amide bond. nih.gov This method often requires harsh conditions that may not be suitable for complex molecules. Hydrothermal conditions (e.g., 250 °C) have also been shown to facilitate direct condensation. sci-hub.se
Catalytic Methods: More recently, catalysts have been developed to promote direct amidation under milder conditions. Boron-based reagents, such as boric acid and B(OCH₂CF₃)₃, have been shown to be effective catalysts. acs.org These catalysts facilitate the reaction, often requiring azeotropic reflux to remove water. acs.org A study comparing synthetic routes to a similar amide, N-benzyl-3-phenylpropanamide, demonstrated a boric acid-catalyzed condensation as a viable, greener alternative to acid chloride and coupling reagent methods. walisongo.ac.id Other catalysts, such as those based on zinc (ZnCl₂), have also been reported for direct amidation. rsc.org
Enzymes offer high selectivity and operate under mild conditions, making them attractive for amide bond synthesis.
One key chemoenzymatic application is in the synthesis of the N-acetyl-phenylalanine precursor. Cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from L-phenylalanine and acetyl-CoA. nih.gov The specific enzyme, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, was purified and shown to be effective for this transformation. nih.gov
Another significant use of enzymes is in the stereochemical control of the synthesis. For example, if a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester is used, a serine proteinase of microbial origin can selectively hydrolyze the L-enantiomer to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester unreacted. google.comgoogleapis.com This allows for the separation of the enantiomers, a key step in stereoselective synthesis. google.comgoogleapis.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The stereochemistry of this compound is determined by the chiral center at the α-carbon of the phenylalanine residue. The synthesis of specific enantiomers, (R)- or (S)-2-acetamido-N-benzyl-3-phenylpropanamide, requires careful control of this stereocenter.
The primary strategy for stereoselective synthesis is to start with an enantiomerically pure precursor, such as L-phenylalanine ((S)-enantiomer) or D-phenylalanine ((R)-enantiomer). However, a significant challenge is the potential for racemization (loss of stereochemical purity) during the amide bond formation step. nih.gov
Racemization is particularly problematic for N-acetylated amino acids. nih.govhighfine.com The activation of the carboxylic acid by a coupling reagent makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to enolization or the formation of an intermediate azlactone (oxazolone), which readily tautomerizes, scrambling the stereocenter. bachem.comnih.gov
Research into the synthesis of a related compound, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), provides detailed insight into this problem. A study on the TBTU-mediated amidation of N-acetyl-l-phenylalanine found that racemization was consistently observed, and the degree of racemization was highly dependent on the base used. mdpi.com
| Base | Base:Acid Ratio | Reaction Time (h) | Diastereomeric Ratio (L:D) | Reference |
| DIPEA | 2:1 | 24 | 33:67 | mdpi.com |
| DIPEA | 1:1 | 24 | 42:58 | mdpi.com |
| Pyridine (B92270) | 2:1 | 24 | 80:20 | mdpi.com |
| Pyridine | 1:1 | 24 | 90:10 | mdpi.com |
| 2,4,6-Collidine | 2:1 | 24 | 60:40 | mdpi.com |
| No Base | 0 | 24 | 95:5 | mdpi.com |
Data from a study on a structurally related amidation reaction. mdpi.com
The results indicate that stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) promote significant racemization, whereas weaker bases like pyridine can substantially suppress it. mdpi.com The use of additives like HOBt or HOAt is another common strategy to minimize racemization by channeling the reaction through a more stable active ester intermediate. peptide.com
An alternative to preventing racemization is to resolve a racemic mixture after synthesis. Chemoenzymatic methods are particularly powerful for this. As mentioned previously, enzymes like serine proteinase can selectively act on one enantiomer of an N-acetyl-phenylalanine ester, allowing for the separation of the D and L forms. google.comgoogleapis.com
Chiral Auxiliary-Based Syntheses of Stereodefined this compound
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.org One of the most successful and widely used classes of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.orgwilliams.edu
The general strategy involves the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo diastereoselective enolate formation and subsequent alkylation. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu For the synthesis of a this compound scaffold, this would typically involve the alkylation of an N-acetylglycinyl oxazolidinone enolate with benzyl (B1604629) bromide.
The diastereoselectivity of these reactions is often very high, frequently exceeding 95% de. williams.edu After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. williams.edu This acid can then be coupled with benzylamine to afford the final product, this compound. The predictability and reliability of Evans' oxazolidinone auxiliaries have made them a standard method for the synthesis of a wide range of chiral carboxylic acid derivatives and, by extension, chiral amides. researchgate.netrsc.org
| Auxiliary | Key Features | Typical Diastereoselectivity | Cleavage Conditions |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Commercially available, high diastereoselectivity in alkylations and aldol (B89426) reactions. | >95% de | LiOH/H₂O₂ |
| (S)-4-Benzyl-2-oxazolidinone | Derived from L-phenylalaninol, provides excellent stereocontrol. | >95% de | LiOH/H₂O₂ |
| (1S)-(+)-Camphor-10-sulfonic acid | Used for resolution of racemates. | N/A | N/A |
Asymmetric Catalysis in the Synthesis of this compound Scaffolds
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen tremendous growth, with organocatalysis and transition-metal catalysis being the two major pillars.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds. For the synthesis of α-amino acid derivatives, proline and its derivatives have been extensively studied as catalysts. These catalysts can activate substrates through the formation of enamines or iminium ions, enabling highly enantioselective transformations. While a direct application to the synthesis of this compound is not extensively documented, the principles of organocatalytic α-functionalization of carbonyl compounds are well-established and could be adapted for this purpose.
Transition-metal catalysis, particularly with rhodium and ruthenium, has also been successfully employed for the asymmetric synthesis of chiral amides and their precursors. Rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral α-amino acid derivatives. Similarly, ruthenium catalysts have been developed for the asymmetric C-H activation of chiral benzamides, leading to the formation of various chiral products with high stereoselectivity. nih.gov For instance, a versatile chiral amide directing group has been developed for ruthenium(II)-catalyzed asymmetric C-H activation, affording a series of chiral products including 3,4-dihydroisocoumarins and phthalides in high enantiomeric excess. nih.gov While direct application to the target molecule is not explicitly reported, these methods demonstrate the potential of transition-metal catalysis for the enantioselective synthesis of complex amide structures. A palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has also been reported, showcasing the generation of amide derivatives with quaternary stereocenters. rsc.org
| Catalyst Type | Metal | Ligand/Catalyst | Key Transformation | Enantioselectivity |
| Transition Metal | Rhodium | Chiral phosphines | Asymmetric hydrogenation | High |
| Transition Metal | Ruthenium | Chiral amide directing group | Asymmetric C-H activation | up to 99% ee |
| Transition Metal | Palladium | Chiral phosphines | Asymmetric dicarbofunctionalization | High |
| Organocatalyst | N/A | Proline derivatives | α-functionalization | Variable |
Deracemization and Resolution Strategies for this compound
For cases where a racemic mixture of this compound is obtained, deracemization and resolution techniques are employed to isolate the desired enantiomer.
Enzymatic resolution is a powerful and green method that utilizes the stereoselectivity of enzymes. Lipases are commonly used for the kinetic resolution of racemic esters or amides. In a typical kinetic resolution, one enantiomer of the racemic substrate is selectively hydrolyzed by the enzyme, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a lipase-catalyzed dynamic kinetic resolution of PEGylated N-alkyl amino esters has been reported, providing a broad range of enantiomerically enriched N-alkyl unnatural amino acids. nih.gov This approach could be adapted for the resolution of a suitable precursor to this compound.
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. This is often achieved by combining an enzymatic resolution with a chemical or enzymatic racemization catalyst. For instance, the DKR of azlactones, which are precursors to N-acyl amino acids, has been achieved using bifunctional organocatalysts. mdpi.com
A novel approach is photochemical deracemization . For instance, racemic N-carboxyanhydrides (NCAs) of α-amino acids have been deracemized upon irradiation in the presence of a chiral benzophenone (B1666685) catalyst, yielding enantiomerically enriched NCAs (up to 98% ee). nih.gov These activated amino acid surrogates can then be directly converted to various derivatives, including amides. nih.gov
| Strategy | Principle | Key Reagents/Catalysts | Potential Yield |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipases, Acylases | 50% (max) |
| Dynamic Kinetic Resolution | Kinetic resolution with in-situ racemization | Enzyme + Racemization catalyst | 100% (theoretical) |
| Photochemical Deracemization | Enantioselective photochemical reaction | Chiral photosensitizer | High |
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of amide synthesis, this translates to developing solvent-free methods, maximizing atom economy, and utilizing energy-efficient techniques.
Solvent-Free and Atom-Economical Methodologies
Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generate significant amounts of waste and have poor atom economy. uniurb.itacs.org Direct amidation of carboxylic acids with amines, where water is the only byproduct, is the most atom-economical approach.
Mechanochemical synthesis , using techniques like ball milling, offers a promising solvent-free alternative. omicsonline.orgnih.govrsc.orgorganic-chemistry.orgdigitellinc.com In this method, mechanical energy is used to induce chemical reactions in the solid state. nih.gov The synthesis of various amides has been achieved by ball milling of carboxylic acids and amines with a coupling agent, or even from esters using calcium nitride as an ammonia (B1221849) source. nih.govorganic-chemistry.org These solvent-free methods not only reduce waste but can also lead to faster reaction times and simplified purification procedures. omicsonline.orgorganic-chemistry.org
Improving atom economy in amide synthesis is a key goal. The development of catalytic direct amidation methods is a significant step in this direction. Additionally, the use of coupling reagents that generate easily removable and non-toxic byproducts is being explored. An "atom-economic inverse solid-phase peptide synthesis" has been reported, which avoids the use of traditional coupling reagents. acs.orgnih.gov
| Method | Key Principle | Advantages |
| Mechanochemistry (Ball Milling) | Solvent-free reaction induced by mechanical energy | Reduced solvent waste, faster reactions, simplified workup |
| Catalytic Direct Amidation | Direct reaction of carboxylic acid and amine with a catalyst | High atom economy (water as only byproduct) |
| Atom-Economic Coupling Reagents | Reagents that are incorporated into the product or generate benign byproducts | Reduced waste, improved efficiency |
Microwave and Ultrasound-Assisted Synthesis
Microwave-assisted synthesis has become a popular tool in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes. creative-peptides.com The rapid and uniform heating provided by microwave irradiation can accelerate amide bond formation, both in solution and on solid phase. tandfonline.combutler.eduacs.org Microwave-assisted solid-phase synthesis (MASS) has been particularly impactful in the rapid generation of peptide and small molecule libraries. tandfonline.comacs.org
Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. chesci.com This can lead to enhanced reaction rates and yields. chesci.com Ultrasound has been successfully applied to a variety of organic reactions, including the synthesis of heterocyclic compounds and Michael additions. ksu.edu.saresearchgate.netrsc.org The application of ultrasound can often be performed under milder conditions and in shorter reaction times compared to conventional methods. researchgate.net
| Energy Source | Mechanism | Advantages |
| Microwave Irradiation | Rapid, uniform heating | Drastically reduced reaction times, improved yields |
| Ultrasound Irradiation | Acoustic cavitation | Enhanced reaction rates, milder conditions, shorter reaction times |
Catalytic (e.g., Boron, Transition Metal, Organocatalysis) and Electrosynthesis Methods
The development of catalytic methods for amide bond formation is a major focus of green chemistry research.
Boron-based catalysts , such as boric acid and its derivatives, have emerged as mild and effective catalysts for the direct amidation of carboxylic acids and amines. These catalysts are attractive due to their low cost, low toxicity, and ease of handling. The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate.
Transition metal catalysts , particularly those based on ruthenium, have been developed for the redox-neutral synthesis of amides from alcohols and nitriles, with complete atom economy. acs.org This method avoids the pre-activation of the carboxylic acid, representing a highly efficient and green approach. Ruthenium has also been utilized in direct asymmetric reductive amination of ketones. nih.gov
Organocatalysis , as mentioned earlier, provides a metal-free alternative for asymmetric synthesis. Bifunctional organocatalysts have been shown to be effective in the enantioselective synthesis of axially chiral benzamides.
Electrosynthesis offers a unique approach to amide bond formation by using electricity to drive the reaction. This method can often be performed under mild conditions and without the need for stoichiometric chemical oxidants or reductants. The electrochemical synthesis of amides can be achieved through various pathways, including the direct transformation of methyl ketones with formamides. semanticscholar.org The development of electrochemical methods for the synthesis of chiral amides is an active area of research, with potential for highly sustainable and efficient processes. nih.govresearchgate.netdigitellinc.com
| Method | Catalyst/Mediator | Key Features |
| Boron Catalysis | Boric acid, boronic acids | Mild, inexpensive, low toxicity |
| Transition Metal Catalysis | Ruthenium, Rhodium, Palladium | High efficiency, atom economy, potential for asymmetry |
| Organocatalysis | Proline derivatives, bifunctional catalysts | Metal-free, enantioselective |
| Electrosynthesis | Electricity | Avoids chemical oxidants/reductants, mild conditions |
Late-Stage Functionalization Strategies Applied to this compound
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at late stages of a synthetic sequence. This approach allows for the rapid generation of structural analogs from a common precursor, facilitating the exploration of structure-activity relationships. For a molecule like this compound, which possesses multiple potential reaction sites, LSF offers a versatile toolkit for chemical diversification. Methodologies such as C–H functionalization, photoredox catalysis, and radical-mediated reactions are particularly relevant.
One of the most attractive features of LSF is the ability to modify C-H bonds, which are ubiquitous in organic molecules. For this compound, the phenyl rings of the phenylalanine and benzyl groups, as well as the activated C-H bond alpha to the amide nitrogen, present opportunities for such transformations. Visible-light photoredox catalysis has become a prominent tool for these modifications due to its mild reaction conditions and high functional group tolerance. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate radical intermediates. These radicals can then engage in a variety of bond-forming reactions.
For instance, the Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been adapted using photoredox catalysis to function under milder conditions suitable for complex molecules. This approach could be applied to introduce heteroaryl groups onto the aromatic rings of this compound. The reaction involves the generation of a carbon-centered radical that adds to a protonated heteroarene. The radical precursor can be generated from various sources, including carboxylic acids, alkyl halides, or ethers.
The following table summarizes representative conditions for photoredox-mediated Minisci-type reactions that could be conceptually applied to functionalize the aromatic rings of this compound or its analogs.
| Entry | Radical Precursor | Heterocycle | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | Cyclohexane | Lepidine | Ir(ppy)₃ | CH₃CN | TFA | 95 |
| 2 | Tetrahydrofuran | Isoquinoline | Ru(bpy)₃(PF₆)₂ | CH₃CN | TFA | 85 |
| 3 | Pivalic Acid | Pyridine | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DMSO | - | 78 |
| 4 | Adamantane | Quinoline | Acr⁺-Mes ClO₄⁻ | CH₃CN | TFA | 92 |
This table presents examples of Minisci-type reactions on model substrates to illustrate the methodology's potential applicability. The yields are as reported in the literature for the specific reactions cited and are not predictive for this compound.
Furthermore, direct C(sp³)–H functionalization is a valuable strategy for modifying the peptidic backbone. While challenging, methods have been developed for the α-functionalization of glycine (B1666218) residues in peptides using photoredox catalysis. Conceptually, similar strategies could be explored for the α-position of the phenylalanine residue in this compound, provided a suitable directing group or reaction conditions are employed.
Another avenue for LSF is the modification of existing functional groups. For example, if a halogenated analog of this compound were synthesized (e.g., with a bromo or iodo group on one of the phenyl rings), metallaphotoredox catalysis could be employed for cross-coupling reactions. This dual catalytic system combines a photoredox catalyst with a transition metal catalyst (e.g., nickel or palladium) to forge new carbon-carbon or carbon-heteroatom bonds under mild conditions. This would allow for the introduction of a wide array of substituents, including alkyl, aryl, and various functional groups.
The table below illustrates the versatility of metallaphotoredox catalysis for the late-stage functionalization of halogenated phenylalanine derivatives within peptides, a strategy directly analogous to what could be applied to a halogenated version of this compound.
| Entry | Substrate | Coupling Partner | Photocatalyst | Metal Catalyst | Ligand | Solvent | Product | Yield (%) |
| 1 | Boc-Phe(4-I)-OMe | 4-Methylphenylboronic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | dtbbpy | DMF | Boc-Phe(4-Tol)-OMe | 85 |
| 2 | Z-Phe(4-Br)-Gly-OEt | Potassium (trifluoro)methylborate | Ru(bpy)₃Cl₂ | Pd(OAc)₂ | SPhos | Dioxane/H₂O | Z-Phe(4-CF₃)-Gly-OEt | 72 |
| 3 | Ac-Phe(4-I)-NHMe | Ethyl acrylate | [Ir(ppy)₂(dtbbpy)]PF₆ | NiBr₂·diglyme | dMeObpy | DMA | Ac-Phe(4-CH=CHCO₂Et)-NHMe | 68 |
This table showcases examples of metallaphotoredox cross-coupling on phenylalanine derivatives to demonstrate the potential for functionalizing halogenated analogs of this compound. The yields are based on published data for the indicated substrates.
Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Acetamido N Benzyl 3 Phenylpropanamide
Hydrolytic Stability and Degradation Kinetics of the Amide Bond in 2-acetamido-N-benzyl-3-phenylpropanamide
Amide bonds are generally stable; however, their hydrolysis can be catalyzed by acid, base, or enzymes. masterorganicchemistry.com The presence of two amide linkages in this compound presents two potential sites for hydrolytic cleavage.
Under strong acidic conditions and elevated temperatures, amides can undergo hydrolysis to yield a carboxylic acid and an amine. masterorganicchemistry.comchemguide.co.uklibretexts.org For this compound, this could lead to the cleavage of either the N-benzyl amide bond to produce N-acetyl-DL-phenylalanine and benzylamine (B48309), or the acetamido bond to yield 2-amino-N-benzyl-3-phenylpropanamide and acetic acid.
The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by a water molecule on this carbon forms a tetrahedral intermediate. Following a series of proton transfers, the amine leaving group is expelled, and after deprotonation, the carboxylic acid is formed. masterorganicchemistry.com The amine is protonated under the acidic conditions, which makes the reaction essentially irreversible. masterorganicchemistry.com
Interestingly, studies on other N-acylated amino acid amides have revealed that remote acyl groups can influence the hydrolytic stability of an amide bond. For instance, N-terminal acylation of peptides with electron-rich aromatic groups can lead to unexpected hydrolytic instability of a nearby amide bond even under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.gov This suggests that the electronic properties of the N-acetyl and N-benzyl groups in this compound could potentially influence the rate of hydrolysis of the adjacent amide bond.
Amide hydrolysis can also be achieved under basic conditions, typically requiring heating with a strong base like sodium hydroxide (B78521). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The expulsion of the amine leaving group is generally the rate-determining step, as the resulting alkoxide is a stronger base than the leaving amine anion. The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the strongly basic amine anion, forming a carboxylate salt and the free amine. libretexts.org
For this compound, base-catalyzed hydrolysis would be expected to yield either the sodium salt of N-acetyl-DL-phenylalanine and benzylamine, or the sodium salt of 2-amino-N-benzyl-3-phenylpropanoic acid and acetamide (B32628), depending on which amide bond is cleaved.
Enzymes, particularly proteases and amidohydrolases, can catalyze the hydrolysis of amide bonds with high specificity under mild conditions. libretexts.orgnih.gov The enzymatic hydrolysis of the amide bonds in this compound would likely involve specific classes of enzymes.
The N-benzyl propanamide bond, being structurally similar to a peptide bond, could be a substrate for certain proteases. The mechanism of action for many proteases, such as serine proteases, involves a catalytic triad (B1167595) of amino acid residues in the active site that facilitates the nucleophilic attack on the carbonyl carbon of the amide bond, leading to its cleavage.
The acetamido group could be targeted by deacetylases, a class of amidohydrolases that specifically catalyze the removal of acetyl groups from N-acetylated compounds. nih.gov For instance, N-acetyl amino acid deacetylases are known to hydrolyze N-acetyl amino acids to yield the corresponding amino acid and acetate. researchgate.net The enzymatic deprotection of N-acetylated amino acids is a known biochemical pathway. researchgate.net
Reactivity at the N-Benzyl and Acetamido Moieties
Beyond amide bond hydrolysis, the N-benzyl and acetamido groups of this compound can undergo various chemical transformations.
The N-benzyl group is a common protecting group for amines in organic synthesis, and various methods exist for its removal or transformation. acs.orgwikipedia.org
Oxidation: The benzylic position is susceptible to oxidation. The N-benzyl group can be oxidized to a benzoyl group using certain oxidizing agents, such as Cr(VI) reagents. researchgate.net Alternatively, oxidative debenzylation can be achieved using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) or a system of an alkali metal bromide and an oxidant like Oxone. acs.orgresearchgate.netorganic-chemistry.org The latter method is proposed to proceed via a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently hydrolyzed to the debenzylated amide. acs.orgorganic-chemistry.org
Catalytic Hydrogenolysis: A widely used method for N-debenzylation is catalytic transfer hydrogenolysis. mdma.ch This typically involves reacting the N-benzyl compound with a hydrogen donor, such as ammonium formate (B1220265) or formic acid, in the presence of a palladium catalyst (e.g., 10% Pd-C). mdma.chnih.gov These conditions are generally mild and effective for the cleavage of the C-N bond of the benzyl (B1604629) group, yielding the corresponding primary amide and toluene. The addition of a co-catalyst, such as niobic acid-on-carbon, has been shown to facilitate the Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups.
The following table summarizes various conditions reported for the debenzylation of N-benzyl amides, which would be applicable to this compound.
| Reagent/Catalyst | Hydrogen Donor | Solvent | Temperature | Yield | Reference |
| 10% Pd-C | Ammonium Formate | Methanol (B129727) | Reflux | High | mdma.ch |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol/Acetic Acid | 60°C | Variable | nih.gov |
| KBr/Oxone | - | Acetonitrile (B52724)/Water | Room Temp. | High | acs.orgorganic-chemistry.org |
| p-TsOH | - | Toluene | Reflux | Good | researchgate.net |
Substitution: While less common for N-benzyl amides compared to benzyl halides, substitution reactions on the phenyl ring of the benzyl group could potentially be achieved through electrophilic aromatic substitution, provided the reaction conditions are compatible with the rest of the molecule.
The acetamido group is a stable amide functionality, but it can be cleaved or transformed under specific conditions.
Deacetylation: The removal of the acetyl group from the acetamido moiety can be achieved through harsh acidic or basic hydrolysis, as discussed in section 3.1. etsu.edu However, more selective chemical methods have been developed. For instance, a mild and efficient protocol for N-deacetylation in the presence of other sensitive functional groups involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, followed by treatment with a nucleophile. researchgate.net Another method employs Schwartz's reagent for the chemoselective N-deacetylation of protected nucleosides, which could potentially be applied to other N-acetylated compounds. nih.gov
Enzymatic deacetylation offers a mild and highly selective alternative. researchgate.net Acylases are known to catalyze the hydrolysis of N-acetyl groups from amino acids. researchgate.net
Amidation: While the acetamido group is already an amide, transamidation reactions, where the acetyl group is transferred to another amine, have been reported. frontiersin.orgresearchgate.net These reactions typically require specific catalysts and conditions. For example, the transamidation of chitin, a polymer with repeating N-acetylglucosamine units, with various amines has been demonstrated. frontiersin.orgresearchgate.net Such a transformation on this compound would be a specialized reaction.
The table below outlines some reagents used for N-deacetylation that could be relevant for the acetamido group in the target compound.
| Reagent | Conditions | Substrate Type | Reference |
| Tf₂O, 2-FPy | DCM, 0°C to rt | N-acetylated aminosugars | researchgate.net |
| Schwartz's Reagent | THF, rt | N-acetylated nucleosides | nih.gov |
| Strong Acid (e.g., HCl) | Reflux | General Amides | etsu.edu |
| Strong Base (e.g., NaOH) | Reflux | General Amides | chemguide.co.uk |
Reactivity of Aromatic Moieties in this compound
The structure of this compound contains two phenyl rings, each with different substitution patterns that influence their susceptibility to aromatic substitution reactions. Ring A is part of the phenylalanine residue, and Ring B is part of the N-benzyl group.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. The reactivity of the phenyl rings in this compound towards electrophiles is dictated by the electronic effects of their respective substituents.
Ring A (Phenylalanine Moiety): This ring is substituted with an alkyl group (-CH2-CH(NHAc)-), which is a weak activating group. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. However, the amide group further down the chain can exert steric hindrance, potentially favoring substitution at the less hindered para position.
Ring B (N-Benzyl Moiety): This ring is attached to a methylene (B1212753) group, which is in turn connected to an amide nitrogen. The nitrogen lone pair is delocalized into the adjacent carbonyl group through resonance, significantly reducing its ability to donate electron density to the phenyl ring. ucalgary.ca Consequently, the N-benzyl group is considered a weak activator or near-neutral in its effect on electrophilic aromatic substitution, directing to the ortho and para positions primarily due to the alkyl linkage. To control and sometimes moderate the high reactivity of aryl amines in EAS, it is common practice to convert them into N-acyl derivatives (amides), a strategy known as protection. ucalgary.ca This makes the amide a less potent activating group than a free amino group. ucalgary.ca
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is less common for simple benzene (B151609) rings and typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) on the aromatic ring. chemistrysteps.comyoutube.com These electron-withdrawing groups are necessary to activate the ring by making it electron-deficient and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.com
The unsubstituted phenyl rings of this compound lack the necessary activation for standard addition-elimination NAS reactions. For such a reaction to occur, a derivative, for example, a fluoro- or chloro-substituted version with a nitro group at the ortho or para position, would be required. In the absence of activating groups, NAS can sometimes proceed through a high-energy "benzyne" intermediate under forcing conditions with extremely strong bases like sodium amide, though this is less controlled and often yields a mixture of products. youtube.commasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings are routinely used to functionalize aromatic rings. youtube.com
While specific studies detailing the application of these reactions to this compound are not prominent in the literature, the principles are broadly applicable. To utilize these methods, a halogenated precursor of the molecule, such as (4-bromophenyl)- or (4'-bromobenzyl)-substituted this compound, would be required.
A generalized scheme for a Suzuki cross-coupling reaction on a bromo-substituted derivative is shown below. The reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an aryl halide. rsc.org This methodology would allow for the introduction of a wide variety of substituents (alkyl, aryl, vinyl groups) onto either phenyl ring, demonstrating the synthetic utility of this class of reactions for creating complex derivatives.
| Reaction | Catalyst | Coupling Partner | Typical Conditions |
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl boronic acid | Base (e.g., K₂CO₃), Solvent (e.g., MeOH, DMSO) |
| Heck Coupling | Pd(OAc)₂ | Alkene | Base (e.g., Et₃N), Solvent (e.g., DMF) |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne | Base (e.g., Et₃N), Solvent (e.g., THF) |
This interactive table summarizes common palladium-catalyzed cross-coupling reactions applicable to aryl halides.
Stereochemical Inversion and Retention Studies of this compound
The chiral center at the alpha-carbon (C2) of the phenylalanine backbone is a critical stereochemical feature of the molecule. The stability of this center against racemization is a significant concern, particularly during synthesis.
Studies on the amidation of N-acetyl-L-phenylalanine have shown that the stereochemical integrity of the alpha-carbon can be compromised, leading to epimerization. mdpi.com This loss of chirality is often promoted by the coupling reagents and bases used to activate the carboxylic acid for amide bond formation.
The primary mechanism for this racemization involves the formation of a 5(4H)-oxazolone, also known as an azlactone. The key steps are:
Activation of the N-acetyl-L-phenylalanine carboxylic acid by a coupling reagent (e.g., TBTU).
Intramolecular cyclization to form the oxazolone (B7731731) intermediate.
Base-mediated deprotonation of the alpha-carbon. The resulting conjugate base is achiral due to resonance stabilization.
Reprotonation of the intermediate can occur from either face, leading to a mixture of L and D enantiomers.
The oxazolone then reacts with the amine (benzylamine) to yield the final amide product as a mixture of diastereomers.
Research has shown that the extent of racemization is highly dependent on the reaction conditions, particularly the nature and amount of the base used. mdpi.com For instance, using an excess of a tertiary amine base like diisopropylethylamine (DIPEA) in conjunction with the coupling reagent TBTU has been shown to result in significant racemization during the synthesis of related amides. mdpi.com
| Coupling System | Base (Equivalents) | Observed Outcome |
| TBTU | DIPEA (>2) | Significant Racemization |
| TBTU | DIPEA (1) | Significant Racemization |
| T3P | DIPEA (2) | Prevention of Epimerization |
This interactive table shows the effect of different coupling systems on the racemization of N-Ac-L-phenylalanine during amidation. mdpi.com
Elucidation of Reaction Mechanisms Involving this compound as Reactant or Product
The formation of the amide bond in this compound is a central transformation. The most common synthetic routes involve the coupling of N-acetylphenylalanine with benzylamine. The mechanism of this reaction depends on the method used to activate the carboxylic acid.
One well-established mechanism proceeds through an activated ester intermediate, particularly when using peptide coupling reagents. For example, when using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base, the reaction proceeds as follows:
The carboxylate of N-acetylphenylalanine attacks the electrophilic TBTU reagent.
This forms a highly reactive HOBt (hydroxybenzotriazole) active ester, with tetramethylurea as a byproduct.
The nucleophilic nitrogen of benzylamine then attacks the carbonyl carbon of the active ester.
This addition is followed by the elimination of the HOBt leaving group, forming the thermodynamically stable amide bond and yielding the final product, this compound. mdpi.com
Alternative methods for forming similar amide bonds include the acid chloride route, where the carboxylic acid is first converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. walisongo.ac.id The highly electrophilic acid chloride then readily reacts with benzylamine. Another approach involves direct condensation catalyzed by agents like boric acid, which activate the carboxylic acid towards nucleophilic attack, generating water as the only byproduct. walisongo.ac.id
Advanced Structural Characterization and Spectroscopic Analysis of 2 Acetamido N Benzyl 3 Phenylpropanamide
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 2-acetamido-N-benzyl-3-phenylpropanamide by providing its exact molecular weight. The theoretical monoisotopic mass of this compound (C₁₈H₂₀N₂O₂) is calculated to be 296.1525 g/mol . nih.gov Experimental determination via HRMS would be expected to yield a mass measurement with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of this compound in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to establish the precise connectivity of atoms and the spatial relationships between them.
Although specific NMR data for the title compound is not published, the expected chemical shifts can be inferred from closely related structures, such as various N-benzyl amides and N-acetyl-L-phenylalanine derivatives. rsc.orgsemanticscholar.orgscielo.brnih.govchemicalbook.comnih.govchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons of the two phenyl rings, the benzyl (B1604629) CH₂, the methine proton of the phenylalanine backbone, the amide protons, and the acetyl methyl group. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm). The amide protons would likely present as broad singlets or doublets, with their chemical shifts being sensitive to solvent and temperature.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the amide and acetamido groups would be observed at the downfield end of the spectrum (around 170 ppm). The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons of the phenylalanine backbone and the benzyl group would appear in the upfield region.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~23 |
| Phenylalanine β-CH₂ | ~3.0 | ~38 |
| Benzyl CH₂ | ~4.4 | ~44 |
| Phenylalanine α-CH | ~4.8 | ~55 |
| Phenyl C-H (Phenylalanine) | 7.2-7.4 | 127-130 |
| Phenyl C-H (Benzyl) | 7.2-7.4 | 127-129 |
| Amide NH (Acetamido) | ~6.0-7.0 | - |
| Amide NH (Benzylamide) | ~6.0-7.0 | - |
| Phenyl C (ipso, Phenylalanine) | - | ~137 |
| Phenyl C (ipso, Benzyl) | - | ~138 |
| Carbonyl C (Acetamido) | - | ~170 |
| Carbonyl C (Benzylamide) | - | ~172 |
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for providing insight into the molecule's conformation. scielo.br
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, for instance, confirming the connectivity between the α-CH and β-CH₂ protons of the phenylalanine residue.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for connecting the different fragments of the molecule, such as the correlation between the benzyl CH₂ protons and the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to study the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the protons of the two phenyl rings.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of this compound, including bond lengths, bond angles, and torsional angles. While a crystal structure for the title compound is not publicly available, data from the closely related N-acetyl-L-phenylalanine provides insight into the expected geometry of the core structure. nih.goviucr.org The crystal structure of N-acetyl-L-phenylalanine reveals a two-dimensional network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds. iucr.orgresearchgate.net It is highly probable that this compound would also exhibit a network of intermolecular hydrogen bonds involving the amide N-H and C=O groups, which would play a significant role in stabilizing the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be used to study its conformational properties. A detailed vibrational analysis of the closely related (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, supported by density functional theory (DFT) calculations, offers a strong basis for interpreting the spectra of the title compound. researchgate.net
The FT-IR and Raman spectra would be characterized by several key vibrational modes:
N-H Stretching: The N-H stretching vibrations of the two amide groups are expected in the region of 3300-3400 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I): The carbonyl stretching vibrations of the two amide groups (Amide I band) are expected to be strong in the IR spectrum and would appear in the region of 1630-1680 cm⁻¹. The presence of two distinct amide groups may lead to two separate Amide I bands.
N-H Bending (Amide II): The N-H bending coupled with C-N stretching (Amide II band) is typically found around 1550 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the phenyl rings would give rise to bands in the 1400-1600 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | 3300 - 3400 |
| Aromatic C-H Stretching | > 3000 |
| Aliphatic C-H Stretching | < 3000 |
| C=O Stretching (Amide I) | 1630 - 1680 |
| N-H Bending (Amide II) | ~1550 |
| Aromatic C=C Stretching | 1400 - 1600 |
Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Purity and Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemical purity and absolute configuration of chiral molecules like this compound, assuming it is synthesized in an enantiomerically pure form (e.g., from L- or D-phenylalanine). The chiroptical properties of this molecule would be dominated by the electronic transitions of the aromatic chromophores (the two phenyl rings) and the amide groups. The spatial arrangement of these chromophores relative to the chiral center at the α-carbon of the phenylalanine residue would give rise to characteristic CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the chiral center.
Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)
The unequivocal identification of "this compound" within complex matrices, such as synthetic reaction mixtures or biological samples, necessitates powerful analytical strategies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov Techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide a direct link between the chromatographic separation of the compound and its structural elucidation, offering a higher degree of confidence in identification than either technique alone. nih.govresearchgate.net
The principle behind these techniques is the online combination of a chromatographic instrument with a spectrometer. ijnrd.org In LC-NMR, the eluent from an HPLC system flows through a specialized NMR probe, allowing for the acquisition of NMR spectra for compounds as they elute. semanticscholar.org Similarly, GC-IR involves passing the effluent from a gas chromatograph through a light pipe in an IR spectrometer to obtain vapor-phase infrared spectra of the separated components. ojp.gov
For a molecule like "this compound," which contains multiple functional groups and stereocenters, these techniques are particularly insightful. LC-NMR can provide detailed information about the proton and carbon environments within the molecule, aiding in the confirmation of its complex structure post-separation. sci-hub.se GC-IR, on the other hand, is excellent for identifying the characteristic functional groups present, such as the amide and phenyl groups, based on their vibrational frequencies. researchgate.net
Detailed Research Findings
While specific research articles detailing the LC-NMR or GC-IR analysis of "this compound" are not prevalent, the application of these techniques can be extrapolated from the analysis of similar compounds. For instance, LC-NMR has been extensively used for the structural investigation of natural products and metabolites in complex mixtures, often allowing for the identification of isomeric and isobaric compounds that are difficult to distinguish by mass spectrometry alone. semanticscholar.orgnih.govmdpi.com
In a hypothetical LC-NMR analysis, a reversed-phase HPLC separation could be employed to isolate "this compound" from its precursors or side products. The "stopped-flow" mode of operation would be particularly beneficial, where the chromatographic flow is paused when the peak of interest is in the NMR flow cell, allowing for the acquisition of high-quality, two-dimensional NMR spectra (like COSY and HSQC) to establish connectivity within the molecule. semanticscholar.org
The following table illustrates the kind of data that could be expected from an LC-¹H NMR analysis of the target compound.
Interactive Data Table: Hypothetical LC-¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.20 | m | 10H | Aromatic protons (benzyl and phenyl groups) |
| 6.50 | d | 1H | NH (amide) |
| 4.60 | q | 1H | CH (alpha-carbon) |
| 4.40 | d | 2H | CH₂ (benzyl) |
| 3.10 | dd | 1H | CH₂ (beta-carbon, diastereotopic) |
| 2.95 | dd | 1H | CH₂ (beta-carbon, diastereotopic) |
| 1.95 | s | 3H | CH₃ (acetyl) |
For GC-IR analysis, the compound would first need to be sufficiently volatile and thermally stable. Derivatization might be necessary for related, less volatile compounds. nist.gov The resulting vapor-phase IR spectrum would provide a unique fingerprint, confirming the presence of key functional groups.
Interactive Data Table: Expected GC-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| 3060-3030 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| 1600, 1495, 1450 | C=C (aromatic) | Ring Stretching |
The combination of retention time data with the rich structural information from NMR or IR spectra makes these hyphenated techniques powerful tools for the unambiguous identification of "this compound" in complex analytical challenges.
Computational Chemistry and Theoretical Investigations of 2 Acetamido N Benzyl 3 Phenylpropanamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has become a primary tool for studying acetamide (B32628) derivatives due to its favorable balance of computational cost and accuracy. chemprob.orgnih.gov DFT calculations are routinely used to determine the molecule's most stable three-dimensional structure through a process called energy minimization or geometry optimization. chemprob.org Functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed for this purpose. chemprob.orgresearchgate.net
Once the optimized geometry is obtained, a variety of electronic properties and reactivity descriptors can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Other important descriptors derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting sites of intermolecular interactions. researchgate.net
Fukui Functions: These functions are used to describe the local reactivity at specific atomic sites within the molecule, predicting where it is most likely to undergo nucleophilic, electrophilic, or radical attack. nih.gov
| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.8 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. researchgate.net |
| Electronegativity (χ) | 3.9 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | 2.9 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.6 | Quantifies the electrophilic nature of a molecule. researchgate.net |
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electronic structure and molecular properties. These methods are more computationally demanding and are often used to benchmark the results obtained from DFT calculations for smaller molecules or fragments. For a molecule like 2-acetamido-N-benzyl-3-phenylpropanamide, these high-accuracy predictions can be invaluable for refining force field parameters or for situations where precise energy differences, such as conformational energies, are critical.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility Analysis
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment (e.g., solvent molecules).
These simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between them. Analysis of the MD trajectory provides information on the flexibility of different parts of the molecule, such as the rotation around the amide bond or the movement of the benzyl (B1604629) and phenyl side chains. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for structure validation. DFT calculations are highly effective for this purpose.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. Comparing the predicted spectrum with the experimental one helps in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. scielo.br These calculations are often performed using a Polarizable Continuum Model (PCM) to account for the effects of a solvent, such as chloroform-d (B32938) (CDCl3). scielo.br The strong correlation typically observed between calculated and experimental chemical shifts confirms the molecular structure. scielo.br
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) |
|---|---|---|
| C=O (amide) | 170.1 | 171.5 |
| C=O (acetyl) | 172.3 | 173.8 |
| Cα | 54.2 | 55.0 |
| CH3 (acetyl) | 23.1 | 23.9 |
| CH2 (benzyl) | 43.5 | 44.1 |
In Silico Mechanistic Pathway Elucidation for Reactions Involving this compound
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, DFT can be used to map the entire reaction pathway. This involves locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate, and calculating the activation energies. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be identified. This knowledge is critical for optimizing reaction conditions to improve yield and minimize byproducts. For instance, computational studies can shed light on the catalytic mechanism of amide bond formation, a key step in the synthesis of this compound. walisongo.ac.id
Force Field Development and Parameterization for Molecular Mechanics Simulations
Molecular Mechanics (MM) simulations, including MD, rely on force fields to define the potential energy of a system. A force field is a set of equations and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. While general-purpose force fields like the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) exist for organic molecules, their accuracy depends on the quality of their parameters for specific chemical moieties. nih.govresearchgate.net
For a molecule like this compound, which contains amide and aromatic groups, specific parameterization may be necessary to accurately model its behavior. nih.gov This process involves developing parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived by fitting them to high-level quantum chemical data (e.g., from DFT or ab initio calculations) and/or experimental data. An accurate force field is essential for conducting reliable MD simulations to study large-scale phenomena such as protein-ligand binding or self-assembly. researchgate.net
Supramolecular Chemistry and Material Science Applications of 2 Acetamido N Benzyl 3 Phenylpropanamide Scaffolds
Self-Assembly and Hydrogen Bonding Networks in Crystalline and Amorphous States
No dedicated studies on the self-assembly behavior or detailed analysis of hydrogen bonding networks for 2-acetamido-N-benzyl-3-phenylpropanamide in either its crystalline or amorphous states were identified in the searched literature. The molecule possesses hydrogen bond donors (two N-H groups) and acceptors (two C=O groups), as well as aromatic rings capable of π-π stacking, which are all features conducive to forming complex supramolecular structures. However, without experimental or computational studies, any description of its self-assembly would be purely speculative. While research exists on the self-assembly of the core amino acid, N-acetyl-L-phenylalanine, and related dipeptides, these findings cannot be directly extrapolated to the N-benzylamide derivative.
Co-crystallization and Salt Formation Studies for Solid-State Engineering
There is no available research focused on the co-crystallization or salt formation of this compound. Solid-state engineering through these methods is a common strategy to modify the physicochemical properties of molecules, such as solubility and stability. The amide functionalities within the molecule present potential sites for forming co-crystals with suitable partner molecules (co-formers). However, no published studies have explored this potential for this compound.
Design and Synthesis of this compound-Based Organic Gels and Polymeric Architectures
No publications were found describing the use of this compound as a building block for the creation of organic gels or polymeric materials. The potential for this molecule to act as a low-molecular-weight gelator, driven by self-assembly through hydrogen bonding and π-π stacking, has not been explored. Similarly, its incorporation as a monomer into a polymer backbone or as a pendant group has not been reported in the available literature.
2 Acetamido N Benzyl 3 Phenylpropanamide As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Non-Natural Amino Acid Derivatives and Peptidomimetics
The structure of 2-acetamido-N-benzyl-3-phenylpropanamide is fundamentally based on the natural amino acid L-phenylalanine. The N-acetyl and N-benzyl groups serve as protecting groups, which can be selectively removed or modified, paving the way for the synthesis of a variety of non-natural amino acid derivatives. The N-acetyl group can enhance the proteolytic stability of peptide-like molecules. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability and oral bioavailability. springernature.com The rigid backbone and defined stereochemistry of this compound make it a suitable scaffold for the development of novel peptidomimetics. nih.govresearchgate.net By modifying the phenyl and benzyl (B1604629) rings or by altering the amide linkages, a diverse library of peptidomimetic candidates could be generated.
Table 1: Potential Modifications of this compound for Peptidomimetic Design
| Modification Site | Potential Functional Groups | Intended Outcome |
|---|---|---|
| Phenyl Ring of Phenylalanine | Halogens, Alkyl, Alkoxy, Nitro | Altering steric and electronic properties to fine-tune biological activity. |
| Benzyl Group | Substituted Phenyl Rings, Heterocycles | Introducing new interaction points for receptor binding. |
| Acetyl Group | Other Acyl Groups, Sulfonyl Groups | Modulating solubility and metabolic stability. |
Incorporation into Complex Molecular Architectures and Scaffolds
The inherent functionality of this compound allows for its incorporation into larger and more complex molecular architectures. The phenyl and benzyl rings can be functionalized through various aromatic substitution reactions, enabling the attachment of other molecular fragments. Furthermore, the amide bonds can be cleaved to reveal amino and carboxylic acid functionalities, which can then be used to form new bonds in the construction of intricate scaffolds. reading.ac.uk
For instance, the benzyl group could be removed via hydrogenolysis to yield a primary amide, while hydrolysis of the acetamido group would provide a primary amine. These newly exposed functional groups can then participate in a wide range of chemical transformations, including peptide couplings, cyclization reactions, and the formation of heterocyclic systems. This versatility makes this compound a potentially valuable building block for the synthesis of macrocycles and other complex structures with potential applications in drug discovery and materials science.
Role as a Chiral Intermediate in Asymmetric Synthesis of Other Compounds
Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities. When synthesized from an enantiomerically pure form of phenylalanine, this compound is a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis, where it can serve as a chiral auxiliary or a chiral starting material for the synthesis of other enantiomerically pure compounds. acs.orgresearchgate.netsigmaaldrich.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The chiral environment provided by the auxiliary directs the formation of one stereoisomer over another. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. Phenylalanine derivatives are known to be effective chiral auxiliaries in various asymmetric transformations. cdnsciencepub.com The well-defined stereocenter in this compound could be used to direct reactions at other parts of the molecule or in intermolecular reactions.
Table 2: Potential Asymmetric Reactions Utilizing this compound as a Chiral Intermediate
| Reaction Type | Role of the Compound | Potential Product |
|---|---|---|
| Aldol (B89426) Addition | Chiral Auxiliary | Enantiomerically enriched β-hydroxy carbonyl compounds. |
| Diels-Alder Reaction | Chiral Dienophile Component | Chiral cyclic compounds with controlled stereochemistry. |
| Alkylation | Chiral Substrate | Diastereomerically pure products with new stereocenters. |
Precursor for Advanced Organic Materials (General Chemical Applications)
The aromatic rings present in this compound suggest its potential as a precursor for the synthesis of advanced organic materials. Through polymerization or incorporation into larger conjugated systems, materials with interesting photophysical or electronic properties could be developed. The amide linkages can provide hydrogen bonding motifs, which can influence the self-assembly and macroscopic properties of the resulting materials.
While specific applications in advanced materials have not been extensively documented for this particular compound, the broader class of N-acyl amino acids has been investigated for the formation of gels, liquid crystals, and other functional materials. researchgate.net The combination of rigid aromatic units and flexible alkyl chains, along with the hydrogen-bonding capabilities of the amide groups in derivatives of this compound, provides a molecular design that is conducive to the formation of ordered supramolecular structures.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Acetamido N Benzyl 3 Phenylpropanamide
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, Fluorescence)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-acetamido-N-benzyl-3-phenylpropanamide. Its versatility is enhanced by a range of detectors, with Ultraviolet (UV), Photodiode Array (PDA), and Fluorescence detectors being particularly common.
For a compound such as this compound, which possesses phenyl groups, UV detection is a suitable and widely used approach. The aromatic rings provide chromophores that absorb light in the UV spectrum. The analysis is typically performed at a low wavelength, often around 210 nm, to achieve maximal sensitivity, as the compound lacks an extensive conjugated system that would lead to absorbance at higher wavelengths. ijbpas.comijrpc.com A PDA detector offers the advantage of acquiring the entire UV-visible spectrum at once, which aids in peak purity assessment and method development by allowing for the selection of the optimal detection wavelength. ijbpas.com
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. In this technique, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijbpas.comijrpc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
While the native molecule is not expected to be fluorescent, fluorescence detection could be employed following a derivatization step. This involves reacting the analyte with a fluorescent tagging agent to significantly enhance detection sensitivity, which is useful for trace-level analysis. However, for routine quantification in bulk or pharmaceutical formulations, direct UV detection is often sufficient and more straightforward. nih.gov
Table 1: Representative HPLC-UV/PDA Conditions for Analysis (based on analogous compounds)
| Parameter | Condition 1 | Condition 2 |
| Column | InertSustain C8 (150 x 4.6 mm, 3 µm) ijbpas.com | Phenomenex C18 (e.g., 250 x 4.6 mm, 5 µm) ijrpc.com |
| Mobile Phase | Gradient elution with Solvent A (50 mM Sodium dihydrogen phosphate, pH 2.5) and Solvent B (Acetonitrile) ijbpas.com | Isocratic elution with Water:Methanol (40:60 v/v) ijrpc.com |
| Flow Rate | 1.0 mL/min ijbpas.com | 1.0 mL/min ijrpc.com |
| Detection | PDA at 210 nm ijbpas.com | UV at 210 nm ijrpc.com |
| Column Temp. | 25°C ijbpas.com | Ambient |
| Linearity Range | 40-140 µg/mL ijbpas.com | 10-50 µg/mL ijrpc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. However, its application to compounds like this compound is often limited by the analyte's low volatility and thermal instability. Direct analysis is sometimes possible under carefully controlled conditions, but it is more common to employ a derivatization step. nih.gov
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com For this compound, the active hydrogen on the secondary amide nitrogen can be targeted. Common derivatization techniques include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov
Acylation: The use of acylating agents can also produce more volatile derivatives.
Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by the mass spectrometer. The MS provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for highly specific identification and quantification. This technique is particularly useful for identifying impurities and degradation products. nih.govresearchgate.net
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition |
| Derivatization | Silylation with BSTFA or MTBSTFA |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of pharmaceutical compounds in complex biological matrices such as plasma or serum. nih.govijpsr.comnih.gov This method combines the physical separation of HPLC (or more advanced Ultra-Performance Liquid Chromatography, UPLC) with the highly specific mass-based detection of a triple quadrupole mass spectrometer.
The analysis typically involves a simple sample preparation step, like protein precipitation with acetonitrile or methanol, to remove the bulk of matrix interferences. nih.govnih.gov The analyte is then separated using a reversed-phase C18 column with a mobile phase of acetonitrile and/or methanol with an acidic modifier like formic acid to promote protonation. nih.govdntb.gov.ua
Detection is achieved using electrospray ionization (ESI) in the positive ion mode, where the analyte is protonated to form the precursor ion [M+H]⁺. For this compound (C₁₈H₂₀N₂O₂; Mol. Wt. 296.37), the precursor ion would be at m/z 297.4. In the mass spectrometer, this precursor ion is isolated and fragmented to produce characteristic product ions. The instrument then monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity, with limits of quantification often reaching the low ng/mL level. researchgate.netnih.gov
Table 3: Projected LC-MS/MS Parameters for this compound
| Parameter | Typical Condition |
| LC System | UPLC or HPLC |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile/Methanol nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 297.4 |
| Potential Product Ions | m/z 91 (tropylium ion), other fragments from amide bond cleavage |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C, D₃) nih.gov |
Capillary Electrophoresis (CE) and Microchip Electrophoresis (ME)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes in a narrow capillary. For neutral compounds like this compound, the most applicable CE mode is Micellar Electrokinetic Chromatography (MEKC). usp.org In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. usp.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov Chiral separations can also be achieved by adding a chiral selector (e.g., cyclodextrins) to the buffer. nih.gov
Microchip Electrophoresis (ME) miniaturizes the CE process onto a small chip with etched microchannels. nih.gov This format allows for extremely fast separations (often in seconds), high throughput, and integration with other functions on a single device. researchgate.net Detection in ME can be achieved using various methods, including electrochemical detection, which can be highly sensitive for electroactive species. nih.gov
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of this compound, particularly in bulk drug and pharmaceutical dosage forms where high concentrations are expected. researchgate.netitmedicalteam.pl Direct UV spectrophotometry can be performed by dissolving the sample in a suitable solvent (e.g., a methanol/water mixture) and measuring the absorbance at the wavelength of maximum absorption (λₘₐₓ), which is typically in the low UV range (e.g., 210-260 nm) for this type of structure. itmedicalteam.pl
For analytes with weak chromophores, indirect spectrophotometric methods can be developed. One such approach involves forming a colored ion-pair complex. For instance, the analyte can be reacted with an acidic dye like Bromocresol Green in an acidic buffer. wisdomlib.org The resulting colored complex can then be extracted into an organic solvent and quantified by measuring its absorbance in the visible region, away from potential interferences found in the UV region. wisdomlib.org
Electrochemical methods are generally not the primary choice for a neutral, non-electroactive amide like this compound. However, quantification could be possible using advanced electrochemical sensors or after a derivatization step that introduces an electroactive moiety to the molecule. These methods are highly sensitive but may require significant method development.
Table 4: UV-Spectrophotometric Method Parameters (based on analogous compounds)
| Parameter | Condition 1 | Condition 2 (Indirect) |
| Technique | Direct UV Spectrophotometry itmedicalteam.pl | Ion-Pair Extractive Spectrophotometry wisdomlib.org |
| Solvent/Reagents | Methanol:Water (50:50 v/v) itmedicalteam.pl | Bromocresol Green (BCG) dye, pH 1.2 buffer, Toluene wisdomlib.org |
| λₘₐₓ | 257 nm itmedicalteam.pl | 411 nm wisdomlib.org |
| Linearity Range | 400-600 µg/mL itmedicalteam.pl | 10-60 µg/mL wisdomlib.org |
| Application | Bulk drug and tablet dosage forms itmedicalteam.pl | Bulk drug and pharmaceutical formulations wisdomlib.org |
Future Research Directions and Uncharted Territories for 2 Acetamido N Benzyl 3 Phenylpropanamide
Exploration of Novel Bio-inspired and Sustainable Synthetic Routes
The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste, presenting a poor atom economy. Future research on 2-acetamido-N-benzyl-3-phenylpropanamide should prioritize the development of green and bio-inspired synthetic methodologies that align with the principles of sustainable chemistry.
Bio-inspired routes, particularly enzymatic synthesis, offer a promising frontier. Biocatalysts like acyl-CoA synthetases or other adenylating (ANL) domain enzymes could be explored for their ability to catalyze amide bond formation under mild, aqueous conditions. Research has shown that ANL domain enzymes can be used to couple various fatty acids with amino acids to generate N-acyl amides, suggesting a potential pathway for the enzymatic synthesis of N-acyl-phenylalanine derivatives. nih.gov This approach could offer high chemo- and stereoselectivity, eliminating the need for complex protection and deprotection steps. researchgate.netbohrium.com
Furthermore, the development of catalytic direct amidation reactions represents a key area for sustainable synthesis. While methods using boric acid as a catalyst for forming N-benzyl-3-phenylpropanamide have been explored, future work could focus on discovering novel, more efficient, and recyclable catalysts. walisongo.ac.id A recently developed radical condensation reaction, which couples benzylic alcohols and acetamides using only potassium tert-butoxide to generate 3-arylpropanamides with water as the sole byproduct, presents an innovative and highly atom-economical strategy that could be adapted for this target molecule.
A comparative analysis of potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Analogs/Precedents |
|---|---|---|---|
| Enzymatic Synthesis (e.g., using Acyl-CoA Synthetases) | High selectivity (chemo-, regio-, stereo-); Mild reaction conditions (aqueous, neutral pH); Reduced waste. | Enzyme discovery and engineering for substrate specificity; Scalability and cost of biocatalyst production. | N-acyl histidines, various N-acyl amino acids. nih.govnih.govfrontiersin.org |
| Catalytic Direct Amidation | High atom economy (water as byproduct); Avoids stoichiometric activators; Potential for catalyst recycling. | Development of highly active and robust catalysts; Overcoming high reaction temperatures; Catalyst sensitivity. | N-benzyl-3-phenylpropanamide (Boric Acid catalysis). walisongo.ac.id |
| Radical Condensation | Excellent atom economy; Avoids transition metal catalysts; Uses readily available starting materials. | Understanding and controlling radical mechanisms; Substrate scope limitations; Potential for side reactions. | N,N-dimethyl 3-arylpropanamides. |
Deepening Mechanistic Understanding of its Chemical Transformations via Advanced Techniques
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes, minimizing byproducts, and ensuring process safety. For this compound, future research should employ advanced analytical and experimental techniques to probe the intricate details of its formation and potential subsequent transformations.
For novel routes like the proposed radical condensation, detailed mechanistic studies are paramount. Techniques such as kinetic isotope effect (KIE) experiments using deuterium-labeled substrates can determine whether specific C-H or O-H bond cleavages are involved in the rate-determining step. The use of radical scavengers can confirm or refute the involvement of radical intermediates, while Electron Paramagnetic Resonance (EPR) spectroscopy could be used to directly observe and characterize any radical species generated in situ.
For more established pathways, such as those involving coupling reagents or acid chloride intermediates, advanced spectroscopic methods can provide invaluable insight. Understanding the formation and stability of reactive intermediates is key. For instance, studying the mechanism of N-acylation can reveal opportunities to prevent side reactions like racemization, which is a critical parameter for chiral molecules derived from amino acids. researchgate.net
Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring of Reactions
The transition from laboratory-scale synthesis to robust manufacturing requires precise process control, which is best achieved through real-time monitoring. Future work should focus on developing and implementing Process Analytical Technology (PAT) for the synthesis of this compound.
In situ spectroscopic techniques are particularly powerful for this purpose. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorbances. mt.com This allows for the precise determination of reaction endpoints, kinetics, and the influence of process parameters like temperature and reagent addition rates. mt.com
Other promising technologies include:
Real-Time Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide rapid, direct analysis of reaction mixtures with minimal sample preparation, allowing for the swift identification of products and intermediates. waters.com
Raman Spectroscopy: This technique is highly complementary to FTIR and is particularly useful for monitoring reactions in heterogeneous mixtures or through reaction vessels.
Computer Vision: Emerging research has demonstrated that simple camera technology combined with colorimetric analysis can monitor the progress of amide bond formation when colored reagents or byproducts are involved, offering a low-cost, non-invasive monitoring solution. chemrxiv.org
The development of such platforms would enable a shift from fixed-time processing to a more dynamic, feedback-controlled approach, enhancing process robustness, yield, and purity. rsc.orgchemrxiv.org
Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis
Continuous flow chemistry is a paradigm shift in chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. syrris.jp The synthesis of this compound is an ideal candidate for future development within a continuous manufacturing framework.
A future research goal would be to design a multi-step continuous process. This could involve pumping the starting materials through a series of packed-bed reactors, each containing an immobilized reagent or catalyst to perform a specific chemical transformation. syrris.jp For example, an initial reactor could contain a supported catalyst for the amide bond formation, followed by an in-line scavenger column to remove unreacted reagents or byproducts, and finally an in-line purification or crystallization module.
The advantages of applying flow chemistry to the synthesis of functionalized amino acid derivatives include: nih.gov
Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and preventing the formation of hot spots, which is crucial for exothermic amidation reactions.
Improved Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates.
Scalability: Production capacity can be increased by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of traditional batch scale-up. nih.gov
Enzymatic syntheses can also be integrated into flow processes using immobilized enzymes, which combines the sustainability of biocatalysis with the efficiency of continuous manufacturing. nih.gov This approach would be particularly valuable for producing enantiopure this compound.
| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis |
|---|---|---|
| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, residence time, and stoichiometry. syrris.jp |
| Safety | Large volumes of reagents and solvents pose significant safety risks. | Small reactor volumes minimize hazards associated with exothermic reactions or toxic materials. nih.gov |
| Scalability | Complex and non-linear; requires re-optimization at each scale. | Linear scalability by extending operation time or numbering-up reactors. |
| Product Quality | Batch-to-batch variability can be high. | Consistent product quality and impurity profile due to stable operating conditions. |
| Integration | Multi-step processes require isolation and purification at each stage. | Enables telescoping of multiple reaction steps, minimizing manual handling and waste. syrris.jp |
Theoretical Insights into Undiscovered Reactivity and Structural Properties through Advanced Computational Models
Advanced computational modeling provides a powerful tool for predicting molecular properties and exploring reaction mechanisms in silico, guiding experimental work and accelerating discovery. Future research on this compound should leverage these methods to gain deeper insights into its structure and reactivity.
Density Functional Theory (DFT) is a particularly valuable method for this purpose. DFT calculations can be used to:
Predict Structural Properties: Determine the most stable three-dimensional conformations of the molecule, analyze bond lengths and angles, and understand intramolecular interactions.
Elucidate Reaction Mechanisms: Map potential energy surfaces for synthetic reactions to identify transition states and intermediates, thereby calculating activation energies and reaction kinetics. This can be applied to study decomposition pathways or predict sites of reactivity. mdpi.com
Analyze Reactivity: Employ concepts like Frontier Molecular Orbital (FMO) theory and Fukui functions to identify the most nucleophilic and electrophilic sites within the molecule. nih.govnih.govresearchgate.net This can predict how the molecule might interact with other reagents and guide the design of new chemical transformations.
For instance, a computational study on the related N-isopropyl-3-phenylpropanamide used DFT to analyze its FMOs to understand its reactivity. researchgate.net Similar studies on this compound could predict its susceptibility to oxidation, reduction, or C-H functionalization, opening doors to novel derivatives with potentially interesting properties. Natural Bond Orbital (NBO) analysis could further reveal the nature of intramolecular interactions and charge distribution, providing a detailed electronic picture of the molecule. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-acetamido-N-benzyl-3-phenylpropanamide, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via multi-step amidation and substitution reactions. For example, a primary amine (e.g., benzylamine) can react with a substituted acetamide precursor under reflux in ethanol or dichloromethane, using coupling agents like EDCI/HOBt for amide bond formation . Reaction conditions such as temperature (60–80°C) and solvent polarity significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features, such as the benzyl group (δ 4.3–4.5 ppm for CH₂) and acetamide protons (δ 2.0–2.1 ppm for CH₃) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₂₀N₂O₂), while IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays .
Q. How can researchers optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Due to its hydrophobic aromatic groups, solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is standard for cell-based studies. Dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The benzyl and phenyl groups introduce steric hindrance, favoring electrophilic substitution at the para position of the phenyl ring. Electronic effects from the acetamide group activate the ortho/para positions via resonance. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) predicts reaction sites, validated experimentally by isolating and characterizing products via LC-MS and NMR .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from off-target interactions or metabolic instability. Cross-validate using orthogonal assays:
- Enzyme inhibition : Fluorescence-based assays with recombinant proteins.
- Cellular activity : siRNA knockdown to confirm target specificity.
- Metabolic stability : Liver microsome assays to identify degradation pathways .
Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?
- Methodological Answer : Byproducts like N-benzyl deacetylated analogs form under basic conditions. Optimization includes:
Q. What computational tools predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kₑ) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
Q. What statistical methods are appropriate for analyzing structural-activity relationship (SAR) data?
- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates substituent properties (Hammett σ, logP) with bioactivity. Machine learning (Random Forest or SVM) identifies critical molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
